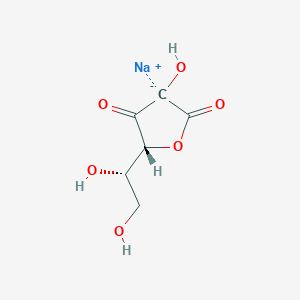
Carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, monohydrochloride
Overview
Description
Carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, monohydrochloride is a versatile organosilane compound. It is known for its ability to act as a coupling agent, which enhances the bonding between organic and inorganic materials. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, monohydrochloride typically involves the reaction of 3-(trimethoxysilyl)propylamine with thiocyanate compounds under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of hydrochloric acid to form the monohydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), helps in monitoring the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, monohydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles, including amines and alcohols, under mild to moderate reaction conditions.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Substituted organosilane compounds.
Scientific Research Applications
Carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials in composite materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization, aiding in biosensor development.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, monohydrochloride involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. This enhances the adhesion and compatibility between different materials, making it a valuable coupling agent in various applications .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilane compound used as a coupling agent in polymer composites.
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of methoxy groups, used in surface modification applications.
Uniqueness
Carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, monohydrochloride is unique due to its ability to form stable thiourea linkages, which enhances its reactivity and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong adhesion and compatibility between diverse materials .
Properties
IUPAC Name |
3-trimethoxysilylpropyl carbamimidothioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O3SSi.ClH/c1-10-14(11-2,12-3)6-4-5-13-7(8)9;/h4-6H2,1-3H3,(H3,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZMKSMVRLGRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCSC(=N)N)(OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19ClN2O3SSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58505-58-1 | |
| Record name | Carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58505-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxysilylpropylisothiouronium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058505581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamimidothioic acid, 3-(trimethoxysilyl)propyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[3-(trimethoxysilyl)propyl]isothiouronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B8037933.png)


![N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride](/img/structure/B8037972.png)










